molecular formula C11H12ClF2NO B1487620 2-chloro-N-[1-(3,4-difluorophenyl)ethyl]-N-methylacetamide CAS No. 1184623-15-1

2-chloro-N-[1-(3,4-difluorophenyl)ethyl]-N-methylacetamide

Cat. No. B1487620
M. Wt: 247.67 g/mol
InChI Key: DDENIFWNVVXNSJ-UHFFFAOYSA-N
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Description

“2-chloro-N-[1-(3,4-difluorophenyl)ethyl]-N-methylacetamide” is a chemical compound with the CAS Number: 1184623-15-1 . It has a molecular weight of 247.67 . The compound is stored at room temperature and is in liquid form .


Synthesis Analysis

The compound is an intermediate for the drug ticagrelor and is manufactured via chemical approaches . A ketoreductase from Chryseobacterium sp. CA49, ChKRED20, was found to catalyze the reduction of the ketone precursor with excellent stereoselectivity . After screening an error-prone PCR library of the wild-type ChKRED20, two mutants, each bearing a single amino acid substitution of H145L or L205M, were identified with significantly increased activity .


Molecular Structure Analysis

The InChI code for the compound is 1S/C11H12ClF2NO/c1-7(15(2)11(16)6-12)8-3-4-9(13)10(14)5-8/h3-5,7H,6H2,1-2H3 .


Chemical Reactions Analysis

The compound is involved in the bioreductive production of (1S)-2-chloro-1-(3, 4-difluorophenyl) ethanol . The mutant L205A was the best performer with a specific activity of 178 μmol/min/mg, ten times of that of the wild-type . Its kcat/Km increased by 15 times and half-life at 50 °C increased by 70% .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 247.67 . It is stored at room temperature and is in liquid form .

Scientific Research Applications

Enzymatic Process Development for Chiral Intermediates

A ketoreductase (KRED) KR-01 was identified for transforming 2-chloro-1-(3,4-difluorophenyl)ethanone into a vital chiral intermediate, (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, with high yield and enantiomeric excess. This intermediate is crucial for synthesizing Ticagrelor, an acute coronary syndrome treatment. The enzymatic process offers a green, high-yield, and safe industrial application route, showcasing the potential of biocatalysis in synthesizing complex molecules (Guo et al., 2017).

Radiosynthesis of Herbicides and Safeners

The chemical was utilized in the radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners, illustrating its role in studying the metabolism and mode of action of these agricultural chemicals. This research highlights the compound's significance in developing high-specific-activity radiolabeled compounds for environmental and agricultural research (Latli & Casida, 1995).

Precursor for 3,3-Difluoroazetidinones

Chlorodifluoroacetamides, including related compounds, have been used as precursors for synthesizing 3,3-difluoroazetidinones via electrochemical silylation and subsequent reactions. This work showcases the compound's utility in developing novel synthetic routes for producing complex heterocyclic structures with potential pharmaceutical applications (Bordeau et al., 2006).

Opioid Kappa Agonists Development

The compound has been explored in the development of selective kappa-opioid agonists, indicating its potential in medicinal chemistry for creating new therapeutic agents. The study of structure-activity relationships led to identifying potent compounds with significant analgesic effects, underscoring the compound's relevance in pharmaceutical research (Barlow et al., 1991).

Pyrrole Derivatives Synthesis

The compound's reactivity has been leveraged in the synthesis of pyrrole derivatives, demonstrating its versatility in organic synthesis. These derivatives are crucial for developing novel drugs and materials, highlighting the compound's importance in broadening the scope of synthetic organic chemistry (Dawadi & Lugtenburg, 2011).

Safety And Hazards

The safety information and MSDS for the compound can be found on the product link .

Future Directions

The compound is an intermediate for the drug ticagrelor . The development of a biocatalytic solution to (S)-CFPL, an inventory of ketoreductases from Chryseobacterium sp. CA49 were rescreened . This could lead to more efficient and eco-friendly production methods for such compounds in the future .

properties

IUPAC Name

2-chloro-N-[1-(3,4-difluorophenyl)ethyl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClF2NO/c1-7(15(2)11(16)6-12)8-3-4-9(13)10(14)5-8/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDENIFWNVVXNSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)F)F)N(C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[1-(3,4-difluorophenyl)ethyl]-N-methylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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